
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone
Overview
Description
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a hydroxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydroxide.
Amination: The introduction of the amino group can be achieved through nitration followed by reduction. The phenol is first nitrated using a nitrating agent like nitric acid, and the nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of a quinone derivative.
Reduction: Formation of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanol.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of organic compounds known as phenols, characterized by the presence of hydroxyl groups attached to aromatic rings. Its molecular formula is with a molecular weight of approximately 257.28 g/mol. The unique structure of this compound allows for diverse interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis.
Pharmaceutical Intermediate
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone serves primarily as a pharmaceutical intermediate. It is crucial in the synthesis of various bioactive compounds that are used in drug development. The compound’s ability to act as a versatile building block enables the creation of novel drugs with improved efficacy and safety profiles .
Drug Discovery
In drug discovery, this compound is utilized to explore and optimize structure-activity relationships (SAR) of potential drug candidates. Researchers modify its chemical structure to enhance biological activity, aiming to develop new therapies for diseases such as cancer and neurodegenerative disorders . For instance, studies have shown its potential in synthesizing inhibitors for fatty acid amide hydrolase (FAAH), which plays a role in pain modulation .
Medicinal Chemistry
The compound is instrumental in medicinal chemistry research, allowing scientists to design and synthesize new molecules with specific biological activities. By functionalizing its structure, researchers can improve the potency, selectivity, and bioavailability of resultant compounds. This adaptability makes it a key player in the development of targeted therapies .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Study on FAAH Inhibition : Research indicated that modifications to this compound could yield potent FAAH inhibitors with restricted access to the central nervous system (CNS). Such inhibitors demonstrated significant anti-hyperalgesic effects in animal models, suggesting potential therapeutic applications in pain management .
- Synthesis of Novel Compounds : A series of derivatives were synthesized from this compound, showcasing its versatility as a precursor for developing new pharmacological agents. These derivatives exhibited varied biological activities, reinforcing the importance of structural modifications in enhancing drug efficacy .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
1-(3-Amino-4-hydroxyphenyl)ethanone: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
1-(3-Amino-5-methoxy-2-hydroxyphenyl)ethanone: Contains a methoxy group instead of a benzyloxy group, affecting its solubility and interaction with biological targets.
Uniqueness: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and ability to cross biological membranes
Biological Activity
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, also known by its CAS number 861841-90-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role as a pharmaceutical intermediate, its synthesis, and various research findings related to its applications in drug development.
Chemical Structure and Properties
This compound belongs to the class of organic compounds known as phenols. Its unique structure allows it to serve as a versatile building block for synthesizing bioactive compounds. The molecular formula is CHNO, with a molecular weight of 257.28 g/mol .
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 257.28 g/mol |
CAS Number | 861841-90-9 |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenolic compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell growth. In vitro studies demonstrated that certain derivatives could suppress the growth of cancer cells at nanomolar concentrations .
The biological activity of this compound can be attributed to its ability to modulate various biological targets. It has been utilized in the synthesis of novel drugs aimed at enhancing potency and selectivity against specific diseases. The structure-activity relationship (SAR) studies emphasize the importance of functional groups in determining the biological efficacy of phenolic compounds .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar compounds against neurodegenerative diseases. For example, hydrazone derivatives related to this compound have shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. These compounds also exhibited antioxidant activities, protecting neuronal cells from oxidative stress .
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Research
A study synthesized various derivatives based on the structure of this compound and tested their efficacy against different cancer cell lines. Results indicated that certain modifications significantly enhanced their anticancer activity by targeting specific pathways involved in cell proliferation and survival.
Case Study 2: Neurodegenerative Disease Models
In another study focusing on neurodegenerative diseases, researchers evaluated the neuroprotective effects of modified phenolic compounds derived from this compound. The results showed a marked reduction in cell death under oxidative stress conditions, highlighting the compound's potential for therapeutic applications in neuroprotection.
Properties
IUPAC Name |
1-(3-amino-2-hydroxy-5-phenylmethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(17)13-7-12(8-14(16)15(13)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNDAASEYRABBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610518 | |
Record name | 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861841-90-9 | |
Record name | 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.